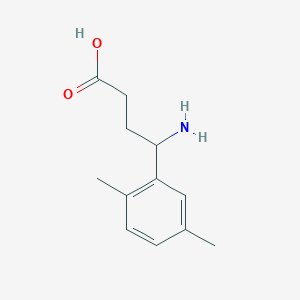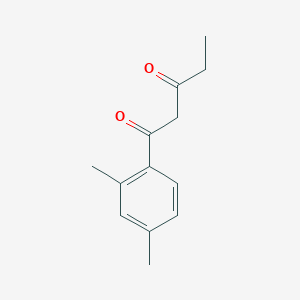![molecular formula C7H9N3O2 B13547538 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
- 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3,8H2,(H,11,12) |
InChI Key |
SXXKPAGCHGMWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


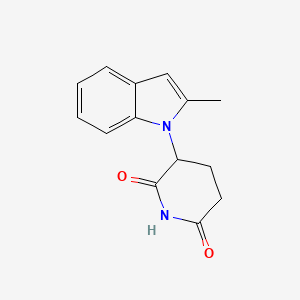
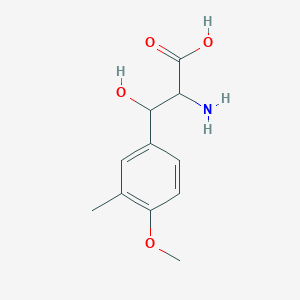
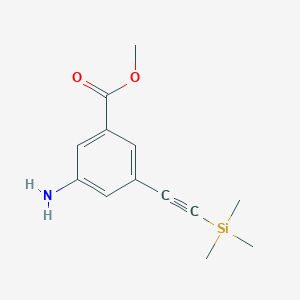
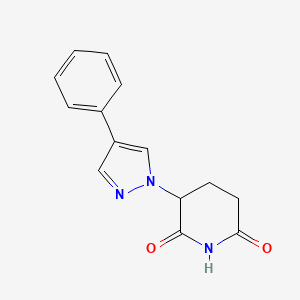
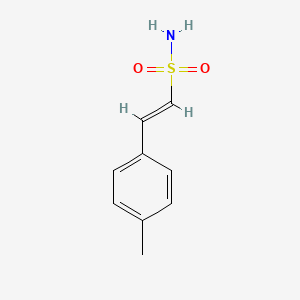
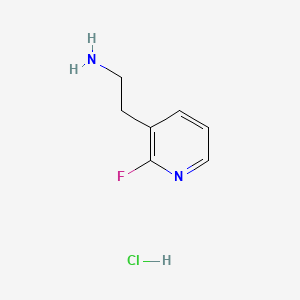
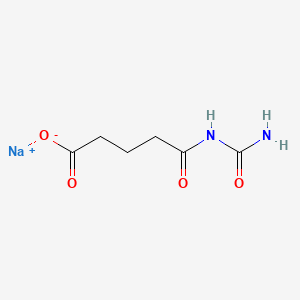
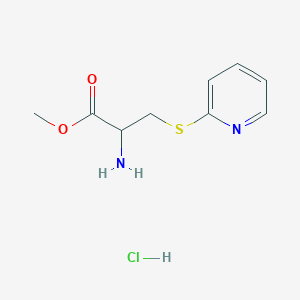
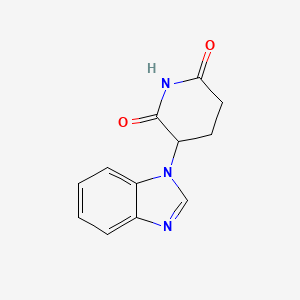
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)

